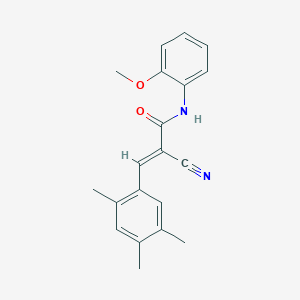
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, methoxy, and trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamine Intermediate: This step involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an enamine intermediate.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Aldol Condensation: The final step involves an aldol condensation reaction between the cyano-enamine intermediate and 2,4,5-trimethylbenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidation of the compound can yield oxides or carboxylic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-cyano-N-(2-hydroxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-methoxyphenyl)-3-(3,4,5-trimethylphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the trimethylphenyl group at the 2,4,5-positions differentiates it from similar compounds, affecting its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-9-15(3)16(10-14(13)2)11-17(12-21)20(23)22-18-7-5-6-8-19(18)24-4/h5-11H,1-4H3,(H,22,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOHDXIYGGYIM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













